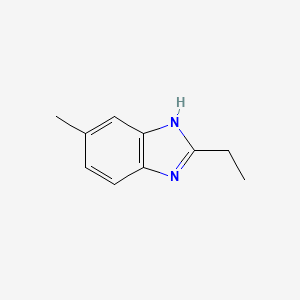

2-Ethyl-5-methylbenzimidazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSZURISQHRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184495 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30411-81-5 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethyl 5 Methylbenzimidazole and Its Derivatives

Classical Approaches to Benzimidazole (B57391) Synthesis

Traditional methods for constructing the benzimidazole scaffold have been the bedrock of heterocyclic chemistry for decades. These approaches typically involve the cyclization of an o-phenylenediamine (B120857) precursor with a suitable one-carbon synthon.

Condensation Reactions with ortho-Phenylenediamines and Carboxylic Acid Derivatives

The most conventional and widely utilized method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, anhydrides, or acyl chlorides. scispace.com In the specific case of 2-ethyl-5-methylbenzimidazole, this would involve the reaction of 4-methyl-1,2-phenylenediamine with propanoic acid or a derivative thereof. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires heating the reactants, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid, to facilitate the cyclodehydration. ontosight.ai

For instance, a common laboratory-scale synthesis of the analogous 2-methylbenzimidazole (B154957) involves heating o-phenylenediamine with acetic acid. semanticscholar.org This process can be extrapolated for the synthesis of this compound by substituting acetic acid with propanoic acid. The reaction mechanism proceeds through the initial formation of an N-acylated intermediate, which then undergoes intramolecular cyclization followed by dehydration to yield the final benzimidazole product.

A patent describes a method for the preparation of 2-methylbenzimidazole where o-phenylenediamine and acetic acid are refluxed in toluene. This method is highlighted for its stable reaction temperature and improved yield of over 85%. google.com This suggests a similar approach could be effectively applied for the synthesis of this compound.

Table 1: Examples of Classical Condensation Reactions for Benzimidazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Acetic Acid | Heat, 100°C, 2 hours | 2-Methylbenzimidazole | - | semanticscholar.org |

| o-Phenylenediamine, Acetic Acid, Toluene | Reflux, 4 hours | 2-Methylbenzimidazole | 86.6% | google.com |

| 4-Methyl-1,2-phenylenediamine, Propanoic Acid | Acid catalyst, Heat | This compound | - | Theoretical |

Note: The table includes data for the synthesis of the analogous 2-methylbenzimidazole to illustrate the classical condensation methodology.

Reductive Cyclization Pathways

Reductive cyclization offers an alternative classical route to benzimidazoles, starting from o-nitroaniline derivatives. This two-step process in a single pot involves the reduction of the nitro group to an amino group, followed by in-situ cyclization with a carboxylic acid or aldehyde. Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. nih.gov

For the synthesis of this compound, this pathway would begin with 4-methyl-2-nitroaniline (B134579). The nitro group is first reduced to form 4-methyl-1,2-phenylenediamine, which then reacts with propionaldehyde (B47417) in the same reaction vessel. The intermediate Schiff base formed from the diamine and aldehyde undergoes oxidative cyclization to yield the target molecule. Alternatively, propanoic acid can be used, leading to the formation of the benzimidazole through condensation and dehydration.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry has driven the development of more efficient, environmentally friendly, and versatile methods for benzimidazole synthesis. These strategies often focus on reducing reaction times, minimizing waste, and avoiding harsh reaction conditions.

One-Pot Reactions and Multi-Component Syntheses

One-pot and multi-component reactions (MCRs) have gained prominence as they offer significant advantages in terms of operational simplicity and efficiency by combining multiple reaction steps into a single procedure without the isolation of intermediates. An efficient one-pot synthesis of benzimidazole derivatives can be achieved by the condensation of o-phenylenediamine and various aldehydes using a catalyst under mild conditions. ichem.mdrsc.org

For the synthesis of this compound, a one-pot approach would involve reacting 4-methyl-1,2-phenylenediamine with propionaldehyde in the presence of a suitable catalyst and oxidant. Various catalytic systems have been developed for this purpose, leading to high yields under relatively mild conditions. For example, the use of a ZnFe₂O₄ nano-catalyst under ultrasonic irradiation has been reported for the synthesis of substituted benzimidazoles, offering shorter reaction times and high yields. ichem.md

A facile one-pot synthesis of 2-substituted benzimidazole derivatives has been reported using an engineered MgO@DFNS (magnesium oxide supported on dendritic fibrous nanosilica) as a heterogeneous catalyst, which provides excellent yields in shorter time frames under ambient temperature. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. wisdomlib.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. sciforum.netjocpr.com

The synthesis of benzimidazole derivatives has been shown to be significantly enhanced by microwave assistance. For example, the reaction of o-phenylenediamine with carboxylic acids can be completed in minutes with high yields when subjected to microwave irradiation. sciforum.net A study demonstrated the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aromatic carboxylic acids using ethyl acetate (B1210297) as a catalyst in water under microwave irradiation, achieving high yields in a short time. sciforum.net This methodology could be adapted for the synthesis of this compound using propanoic acid.

Another report details the synthesis of 5-methylbenzimidazole (B147155) derivatives under microwave irradiation, highlighting the efficiency of this technique. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazoles

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 2-15 hours | <50% | sciforum.net |

| Microwave-Assisted | 4 minutes | 90% | wisdomlib.org |

| Microwave-Assisted | 6 minutes | 94% | jocpr.com |

Note: This table presents generalized data comparing conventional and microwave-assisted synthesis for benzimidazole derivatives.

Catalytic Approaches in Benzimidazole Formation

The development of novel catalysts has been a major focus in modern benzimidazole synthesis, aiming to achieve high efficiency and selectivity under mild and environmentally benign conditions. A variety of catalysts, including metal-based and metal-free systems, have been successfully employed.

For the synthesis of 2-substituted benzimidazoles, various catalysts have been explored. For instance, a one-pot synthesis using Amberlite IR-120 as a recyclable catalyst under ultrasound irradiation has been developed for the chemo-selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. arabjchem.org Another eco-friendly method employs ammonium (B1175870) bromide as a catalyst for the reaction of o-phenylenediamine with aldehydes at room temperature. derpharmachemica.com

In the context of producing 2-alkyl benzimidazoles, a study on the synthesis of 2-methylbenzimidazole from 2-nitroaniline (B44862) and ethanol (B145695) over a Mg-modified Cu-Pd/γ-Al₂O₃ catalyst demonstrated high catalytic activity. mdpi.com This direct synthesis from a nitroaromatic compound and an alcohol showcases a highly efficient and atom-economical catalytic route. A similar strategy could potentially be adapted for the synthesis of this compound using 4-methyl-2-nitroaniline and propanol.

A facile one-pot synthesis of 2-substituted benzimidazoles has also been achieved using an engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) as a sustainable heterogeneous catalyst. rsc.org

Derivatization Strategies of this compound

The this compound scaffold can be chemically modified at several positions to generate a library of derivatives for various applications. ontosight.ai The primary sites for derivatization are the nitrogen atoms of the imidazole (B134444) ring and the carbon atoms of the benzene (B151609) ring.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the imidazole ring (N-H) allows for straightforward N-alkylation and N-acylation reactions. These reactions are among the most common strategies for modifying the physicochemical properties of benzimidazoles.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the benzimidazole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) chloride) in the presence of a base. niscpr.res.inresearchgate.net The choice of base and solvent is critical for the reaction's success. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is a common system. niscpr.res.ingoogle.com Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can be employed to facilitate the reaction between two immiscible phases. niscpr.res.in

N-Acylation introduces an acyl group to the nitrogen atom, typically by reacting the benzimidazole with an acyl chloride or anhydride (B1165640) in the presence of a base. Palladium-catalyzed reactions have also been explored, where acylation can sometimes occur as a background reaction during other transformations, particularly with highly electrophilic anhydrides. acs.orgacs.org

It is important to note that for unsymmetrical benzimidazoles like this compound, N-alkylation or N-acylation can result in a mixture of two regioisomers (substitution at N-1 or N-3). The methyl group at the 5-position influences the electronic properties and may direct the substitution preferentially to one of the nitrogen atoms.

Substitution Reactions on the Benzene Ring

The benzene portion of the this compound molecule is susceptible to electrophilic aromatic substitution. The existing substituents—the fused imidazole ring and the methyl group—dictate the position of incoming electrophiles. Both the alkyl group (-CH3) and the benzimidazole ring system are activating and act as ortho-, para-directors. libretexts.org

Given the structure of this compound, the 5-methyl group and the fused ring system will direct incoming electrophiles primarily to the C-4, C-6, and C-7 positions. The interplay of steric and electronic effects will determine the final product distribution. msu.edu Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl2 or Br2 with a Lewis acid catalyst (e.g., FeCl3, AlCl3). msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst. msu.edu

The reactivity of the benzene ring is enhanced by the electron-donating nature of the methyl group and the imidazole moiety, making these substitution reactions generally favorable. libretexts.orgyoutube.com

Formation of Fused Ring Systems and Hybrid Compounds

Expanding the benzimidazole core by fusing additional rings or linking it to other heterocyclic systems is a powerful strategy for creating complex molecules with novel properties.

Fused Ring Systems can be constructed through annulation reactions that build a new ring onto the existing benzimidazole structure, typically across the N-1 and C-2 positions. nih.gov One approach involves the oxidative cyclization of o-cyclic amino anilide derivatives. nih.gov Another strategy is intramolecular cyclization. For example, radical cyclizations involving precursors with an appropriate leaving group at the 2-position can lead to the formation of five to seven-membered rings fused to the benzimidazole core. nih.gov

Hybrid Compounds are molecules that incorporate the benzimidazole scaffold linked to another distinct pharmacophore. This approach aims to create multi-target agents. For example, benzimidazole-triazole hybrids have been synthesized by linking the two heterocyclic rings. nih.gov A common synthetic route involves converting a 2-(chloromethyl)benzimidazole (B146343) into an azide, which can then be used in click chemistry or other condensation reactions to attach the triazole moiety or its precursor. nih.gov These hybrid molecules have shown potential as multi-target inhibitors in cancer research. nih.gov

Computational and Theoretical Investigations of 2 Ethyl 5 Methylbenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting molecular properties. Methodologies such as Density Functional Theory (DFT) have become central to the computational study of organic molecules, balancing accuracy with computational cost. researchgate.net These methods are used to model a molecule's electronic structure, from which a wide range of properties can be derived.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, DFT calculations can predict structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

For 2-Ethyl-5-methylbenzimidazole, a full geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to establish its ground-state equilibrium structure. nih.gov However, specific optimized geometric parameters for this compound are not available in the searched peer-reviewed literature. The table below illustrates the type of data that such a calculation would yield.

| Structural Parameter | Value (Å or °) |

|---|---|

| Benzene (B151609) Ring C-C Bond Lengths | Data not available in searched literature |

| Imidazole (B134444) Ring C-N Bond Lengths | Data not available in searched literature |

| Ethyl Group C-C Bond Length | Data not available in searched literature |

| Benzene-Imidazole Fusion Bond Angles | Data not available in searched literature |

| Ethyl Group Torsion Angle | Data not available in searched literature |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain chemical reactivity and electronic properties. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comnih.gov This energy gap can also be used to understand the electronic absorption spectra of a molecule, as it often corresponds to the lowest energy electronic transition. schrodinger.com While FMO analysis is a standard procedure for benzimidazole (B57391) derivatives, specific calculated HOMO, LUMO, and energy gap values for this compound are not present in the available literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Data not available in searched literature |

| LUMO (Lowest Unoccupied Molecular Orbital) | Data not available in searched literature |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com An MEP map is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would reveal the most electron-rich sites, likely the nitrogen atoms of the imidazole ring, and electron-poorer regions, such as the N-H proton. This information is invaluable for predicting sites of intermolecular interactions. A specific MEP map for this compound has not been published in the searched literature.

To quantify the reactivity predicted by MEP maps, various reactivity descriptors derived from DFT are used.

Fukui functions identify the most reactive sites in a molecule by analyzing the change in electron density upon the addition or removal of an electron. This helps to pinpoint specific atoms susceptible to nucleophilic, electrophilic, or radical attack. acs.org

Average Local Ionization Energy (ALIE) is another descriptor where the energy required to remove an electron from a specific point in the space of a molecule is calculated. nih.gov Surfaces of ALIE plotted on the molecule's electron density show that regions with the lowest ionization energy are the most probable sites for electrophilic attack, as they correspond to the least tightly bound electrons. nih.gov

These analyses provide a more quantitative picture of the local reactivity of this compound. However, published studies containing Fukui function calculations or ALIE surfaces for this particular compound could not be located.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nih.gov These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. researchgate.netresearchgate.net This correlation allows for the confident assignment of specific spectral bands to the vibrations of particular functional groups within the molecule, such as N-H stretching, C=N stretching of the imidazole ring, or C-H bending of the ethyl and methyl groups.

A comparative analysis of the theoretical and experimental vibrational spectra for this compound would provide a detailed understanding of its structural dynamics. Such a specific comparative data set is not available in the searched literature.

| Vibrational Mode Assignment | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch (Ethyl/Methyl) | Data not available | Data not available |

| C=N Stretch (Imidazole) | Data not available | Data not available |

| C-C Ring Stretch (Benzene) | Data not available | Data not available |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.netruc.dk Theoretical calculations first determine the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). mdpi.com

Comparing the predicted chemical shifts with experimentally measured values is a powerful method for validating a proposed chemical structure. nrel.gov A strong linear correlation between the calculated and experimental data confirms the structural assignment. For this compound, this analysis would help in assigning each peak in its ¹H and ¹³C NMR spectra. A study presenting a direct comparison of experimental and predicted NMR chemical shifts for this specific compound was not found in the searched literature.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C2 (Imidazole) | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 (Methyl-substituted) | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | Data not available |

| C3a/C7a (Bridgehead) | Data not available | Data not available |

| Ethyl -CH₂- | Data not available | Data not available |

| Ethyl -CH₃ | Data not available | Data not available |

| Methyl (-CH₃ at C5) | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. ethz.ch By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about the conformational landscape of a molecule and its interactions with its environment.

In the context of this compound, MD simulations can be employed to explore the flexibility of the molecule, particularly the rotation around the single bond connecting the ethyl group to the benzimidazole core. This analysis helps in identifying the most stable conformations and the energy barriers between them. Understanding the preferred three-dimensional structure is crucial as it dictates how the molecule will interact with biological targets such as proteins or nucleic acids. nih.gov

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an explicit solvent like water to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample a wide range of molecular conformations and interactions.

The trajectory data from the MD simulation can be analyzed to extract various properties, as illustrated in the hypothetical data in Table 1.

Table 1: Hypothetical MD Simulation Parameters and Observables for this compound

| Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Allows for adequate sampling of conformational space. |

| Solvent | Explicit Water (TIP3P model) | Mimics physiological environment. |

| Temperature | 300 K | Represents physiological temperature. |

| Predominant Dihedral Angle (C-C-N-C) | -60°, 60°, 180° | Indicates the most stable rotamers of the ethyl group. |

| Root Mean Square Deviation (RMSD) | 1.5 Å (average) | Measures the structural stability of the benzimidazole core. |

| Radius of Gyration (Rg) | 3.2 Å (average) | Provides insight into the compactness of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Studies and Topological Indices

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. ijpsr.com

For this compound and its analogs, QSAR models can be developed to predict various biological activities, such as antimicrobial, antiviral, or anticancer effects. ijpsr.com The process involves calculating a set of molecular descriptors that quantify different aspects of the molecular structure and then using statistical methods to correlate these descriptors with the observed biological activity. researchgate.net

Topological indices are numerical descriptors derived from the graph representation of a molecule. They encode information about the size, shape, branching, and connectivity of atoms within the molecule. The Wiener Index is one of the oldest and most widely used topological indices, defined as the sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms in the molecular graph.

A hypothetical QSAR study on a series of 2-alkyl-5-methylbenzimidazoles might yield a correlation equation like:

pIC50 = a(Wiener Index) + b(LogP) + c*(Dipole Moment) + d**

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

Wiener Index represents steric properties.

LogP represents lipophilicity.

Dipole Moment represents electronic properties.

a, b, c are coefficients determined by regression analysis, and d is a constant.

Predictive modeling of biological potency is the ultimate goal of QSAR studies. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel compounds based solely on their chemical structure. biointerfaceresearch.com This in silico screening can significantly reduce the time and cost associated with the discovery of new drug candidates.

For this compound, a validated QSAR model could be used to explore the effects of further substitutions on the benzimidazole ring. For example, the model might predict whether adding a hydroxyl group at a specific position would increase or decrease its antimicrobial activity.

Table 2 presents a hypothetical dataset and the predicted biological activity for a series of 2-alkyl-5-methylbenzimidazoles, based on a fictional QSAR model.

Table 2: Hypothetical QSAR Data for 2-Alkyl-5-methylbenzimidazoles

| Compound | R-group at C2 | Wiener Index | LogP | Experimental pIC50 | Predicted pIC50 |

| 1 | Methyl | 358 | 2.1 | 5.2 | 5.3 |

| 2 (this compound) | Ethyl | 432 | 2.6 | 5.8 | 5.7 |

| 3 | Propyl | 516 | 3.1 | 6.1 | 6.2 |

| 4 | Isopropyl | 498 | 2.9 | 6.0 | 5.9 |

Mechanistic Investigations of Biological Interactions Non Clinical

Mechanisms of Influenza Virus Multiplication Inhibition

The antiviral properties of benzimidazole (B57391) derivatives, including 2-Ethyl-5-methylbenzimidazole, have been a subject of scientific investigation. These compounds have been shown to inhibit the multiplication of the influenza virus, and research has pointed to specific mechanisms of action at the cellular level.

Research on alkyl derivatives of benzimidazole suggests that their primary antiviral action involves disrupting the synthesis of essential viral components. Studies on 2,5-dimethylbenzimidazole, a closely related compound, indicate that it acts by reducing the rate of biosynthetic mechanisms necessary for the reproduction of influenza virus particles researchgate.net. When this compound was introduced to cell cultures at various times after viral inoculation, it caused an 80% increase in the duration of the virus's latent period and a subsequent decrease in the viral yield by approximately 99% researchgate.net. The timing of the compound's introduction was critical; inhibition was most pronounced when added within the first few hours after inoculation and was negligible if added after the first cycle of viral reproduction was complete researchgate.net. This suggests that the compound interferes with the early stages of viral replication, likely the biosynthesis of viral nucleic acids and proteins.

This compound has been identified as one of the more potent compounds in this class. nih.govnih.gov The inhibitory activity of these derivatives is directly related to their concentration and chemical structure, with the position and nature of the substituent groups being of decisive importance. nih.govnih.gov

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Influenza B Virus (Lee Strain)

| Compound | Molar Concentration for 75% Inhibition |

|---|---|

| This compound | ~0.0002 M |

| 2,4,5,6,7-pentamethyl-benzimidazole | ~0.0002 M |

| 5,6-diethylbenzimidazole | ~0.0002 M |

This table presents data on the concentration of various benzimidazole derivatives required to achieve 75% inhibition of influenza B virus (Lee strain) multiplication in in-vitro membrane cultures. nih.govnih.gov

The specific role of metabolic antagonism in the antiviral activity of this compound, and the potential reversal of its inhibitory effects by the addition of specific metabolites, is not detailed in the available scientific literature.

Mechanisms of Liver Tumor Inhibition

Information regarding the specific mechanisms of liver tumor inhibition by this compound is not available in the reviewed literature.

The specific mechanism involving the prevention of carcinogen-induced riboflavin decrease by this compound has not been described in the available research.

Details on the ability of this compound to reduce carcinogen binding in liver tissue are not present in the scientific literature reviewed.

Mechanisms Underlying Developmental and Teratogenic Effects

There is no information available in the scientific literature concerning the specific mechanisms of developmental or teratogenic effects related to this compound. General mechanisms of teratogenesis associated with some medications include folate antagonism, oxidative stress, and endocrine disruption, but a link to this specific compound has not been established. nih.govresearchgate.net

Inhibition or Alteration of Early Differentiation and Induction Processes

Non-clinical research has indicated that compounds within the benzimidazole class, to which this compound belongs, can significantly interfere with the fundamental processes of early embryonic development. Studies on various benzimidazole derivatives have demonstrated their potential to induce developmental toxicity, suggesting an alteration of cellular differentiation and tissue induction pathways. For instance, related benzimidazole compounds like carbendazim and netobimin have been shown to cause skeletal and visceral malformations in animal models. nih.govnih.gov This teratogenic potential implies a disruption of the highly regulated gene expression and cell signaling events that guide organogenesis.

Conversely, specific benzimidazole structures have been identified as inducers of differentiation. A notable study discovered a class of 1,5-disubstituted benzimidazoles that can direct the differentiation of mouse embryonic stem cells into cardiomyocytes. nih.gov This highlights the capacity of the benzimidazole scaffold to interact with critical signaling pathways that control cell fate. While direct studies on this compound are limited, the evidence from analogous compounds suggests that it could modulate or inhibit the intricate processes of cellular differentiation during early development. The nature of this effect—whether inhibitory or inductive—would likely depend on the specific cellular context and the molecular targets with which it interacts.

Table 1: Effects of Benzimidazole Analogs on Developmental Processes

| Compound Class | Model System | Observed Effect |

|---|---|---|

| Fungicides (e.g., Carbendazim) | Pregnant Mice | Induced maternal and developmental toxicity; increased malformations. nih.gov |

| Anthelmintics (e.g., Netobimin) | Pregnant Rats | Induced resorptions, decreased fetal body weight, and increased skeletal malformations. nih.gov |

Postulated Inhibition of RNA Synthesis

The mechanism underlying the developmental effects of some benzimidazole compounds is postulated to involve the inhibition of nucleic acid synthesis. The core structure of this compound is a bioisostere of naturally occurring purines, the fundamental building blocks of DNA and RNA. This structural similarity allows benzimidazoles to act as competitive inhibitors in processes involving purine metabolism and incorporation.

It is hypothesized that by mimicking purine nucleosides, this compound could interfere with the enzymatic machinery responsible for RNA synthesis. This could occur through the inhibition of RNA polymerases, enzymes critical for transcribing genetic information from DNA to RNA. While direct evidence for this compound is not extensively documented, other compounds in this class have been shown to inhibit viral RNA-dependent RNA polymerase. This precedent supports the hypothesis that cellular RNA polymerases could also be potential targets. Disruption of RNA synthesis would lead to a downstream failure in producing essential proteins required for cell growth, differentiation, and survival, providing a plausible molecular basis for the observed developmental effects.

Molecular Docking and Binding Site Interactions (e.g., with enzymes, nucleic acids)

Molecular docking and computational modeling are pivotal in elucidating the potential interactions between small molecules like this compound and biological macromolecules. Although specific docking studies for this exact compound are not widely published, extensive research on analogous benzimidazole derivatives provides significant insight into its likely binding behaviors and potential molecular targets.

These studies consistently demonstrate the ability of the benzimidazole scaffold to fit into the binding pockets of various enzymes. The interactions are typically stabilized by a combination of hydrogen bonds, involving the nitrogen atoms of the imidazole (B134444) ring, and hydrophobic interactions with the fused benzene (B151609) ring. For example, different benzimidazole derivatives have shown a binding affinity for the ATP-binding sites of kinases such as Epidermal Growth Factor Receptor (EGFR). nih.gov The structural similarity to purines also suggests that this compound could interact directly with nucleic acids, potentially by intercalating between base pairs of the DNA double helix or binding within the grooves. nih.govnih.gov Such interactions could disrupt DNA replication and transcription, contributing to its biological effects.

Table 2: Potential Molecular Targets and Binding Interactions for Benzimidazole Scaffolds based on Docking Studies of Analogs

| Potential Target Class | Specific Example Target | Postulated Binding Interactions | Potential Consequence |

|---|---|---|---|

| Enzymes (Kinases) | Epidermal Growth Factor Receptor (EGFR) | Interaction with the ATP-binding site, hydrogen bonding with key residues (e.g., MET793). nih.gov | Inhibition of signaling pathways controlling cell growth and proliferation. |

| Enzymes (Other) | Aromatase (CYP19A1) | π–sulfur interactions with the heme group within the active site. nih.gov | Disruption of steroid hormone synthesis. |

| Nucleic Acids | DNA Minor Groove | Binding to AT-rich regions. nih.gov | Inhibition of DNA-dependent enzymes and replication. |

| Structural Proteins | Tubulin | Binding to the colchicine-binding site, disrupting microtubule polymerization. | Cell cycle arrest at the G2/M phase. |

Coordination Chemistry and Catalytic Applications of 2 Ethyl 5 Methylbenzimidazole Derived Complexes

Ligand Properties of 2-Ethyl-5-methylbenzimidazole in Metal Complex Formation

This compound acts as a versatile ligand, primarily coordinating to metal centers through the nitrogen atom of its imidazole (B134444) ring. The presence of the ethyl group at the 2-position and the methyl group at the 5-position of the benzimidazole (B57391) core influences its steric and electronic properties, which in turn affect the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Coordination Complexes

The synthesis of coordination complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Common methods include direct mixing and grinding of the reactants irejournals.com. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the final product.

While specific literature on the synthesis of this compound complexes is scarce, general procedures for the synthesis of benzimidazole-metal complexes can be extrapolated. For instance, the reaction of a benzimidazole derivative with a metal chloride salt in an ethanolic solution is a common method for preparing such complexes ijsra.net.

The characterization of these coordination complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-H bonds in the benzimidazole ring. |

| UV-Visible Spectroscopy | Used to study the electronic transitions within the complex, which can provide insights into the geometry of the coordination sphere. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the ligand and its complexes in solution. |

| Mass Spectrometry | Helps in determining the molecular weight and fragmentation pattern of the complexes. |

| X-ray Crystallography | Provides definitive information about the solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. |

Catalytic Applications of this compound-Metal Complexes

Metal complexes derived from benzimidazole ligands have shown significant promise as catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.

Catalysis in Organic Transformations (e.g., oxidation, reduction, condensation)

Condensation reactions, which are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, can also be catalyzed by metal complexes. The Lewis acidic nature of the metal center in a this compound complex could facilitate the activation of carbonyl compounds, promoting their reaction with nucleophiles in condensation processes.

Role in Dehydrogenation and Cyclization Processes

The dehydrogenation of alcohols to aldehydes and ketones is an important industrial process. Ruthenium complexes containing benzimidazole-based ligands have been shown to be effective catalysts for the dehydrogenation of alcohols. These reactions often proceed via a "hydrogen borrowing" mechanism, where the alcohol is first dehydrogenated to an aldehyde or ketone, which then participates in a subsequent reaction, with the hydrogen being returned in a final reductive step.

While specific research on this compound in this context is limited, the broader class of benzimidazole-based ruthenium complexes has demonstrated high efficiency in such transformations. The electronic and steric properties of the this compound ligand would likely play a role in modulating the catalytic activity of the corresponding ruthenium complex.

Cyclization reactions, which lead to the formation of cyclic compounds, are another area where benzimidazole-metal complexes could find application. The ability of the metal center to template the reactants and facilitate bond formation is key to these catalytic processes.

Catalyst Design and Performance Optimization

The design and optimization of catalysts based on this compound-metal complexes involve tuning the electronic and steric properties of both the ligand and the metal center to enhance catalytic activity, selectivity, and stability.

Strategies for Catalyst Optimization:

| Parameter | Method of Modification | Desired Outcome |

| Ligand Structure | Introduction of different substituents on the benzimidazole ring. | Fine-tuning of the electronic and steric environment around the metal center to improve catalyst performance. |

| Metal Center | Variation of the transition metal (e.g., Ru, Co, Ni, Cu). | Altering the redox potential and coordination properties of the catalyst to suit specific reactions. |

| Reaction Conditions | Optimization of solvent, temperature, pressure, and catalyst loading. | Maximizing the reaction yield and selectivity while minimizing side reactions. |

By systematically modifying these parameters, it is possible to develop highly efficient and selective catalysts for a wide range of organic transformations. The modular nature of this compound allows for a systematic approach to catalyst design, paving the way for the development of next-generation catalysts with improved performance.

Emerging Research Frontiers and Prospective Directions

Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis of benzimidazoles, often involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents. nih.gov To address these limitations, a significant research effort is focused on developing novel, environmentally benign synthetic methodologies in line with the principles of green chemistry. ijarsct.co.inmdpi.com For 2-Ethyl-5-methylbenzimidazole, this involves the reaction of 4-methyl-1,2-phenylenediamine with propionaldehyde (B47417) or its derivatives.

Green chemistry approaches are revolutionizing this process. ijpsjournal.com Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. The use of alternative, non-toxic solvents like water or ionic liquids is another key strategy. mdpi.com Deep eutectic solvents (DES) are emerging as particularly promising "green" reaction media, in some cases acting as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures. nih.gov

Furthermore, the development of reusable and efficient catalysts is a cornerstone of this research. eijppr.com Heterogeneous catalysts, such as copper(II) ions supported on biodegradable alginate hydrogel beads, offer advantages like mild reaction conditions (room temperature), high yields, and easy catalyst recovery and reuse for multiple cycles. nih.gov Other approaches utilize solid Lewis acid catalysts or solvent-free reaction conditions to minimize waste and environmental impact. mdpi.com

| Methodology | Key Advantages | Catalyst/Medium Example | Typical Conditions |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | Oxalic acid, Alumina | Solvent-free or minimal solvent, 200W for 30 sec |

| Deep Eutectic Solvents (DES) | Acts as both solvent and reagent, biodegradable, simple work-up | Choline Chloride/Urea | Solvent-free, mild temperatures |

| Heterogeneous Catalysis | Catalyst is easily recoverable and reusable, mild conditions | Cu(II)-Alginate Beads | Water-ethanol solvent, room temperature |

| Ionic Liquids (ILs) | Low vapor pressure, thermal stability, recyclable | [BMIM]HSO₄ | Solvent-free, elevated temperatures |

These novel pathways are not only more sustainable but also provide versatile platforms for creating a diverse library of derivatives based on the this compound core for further investigation.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials design, allowing for the prediction of molecular properties and interactions before undertaking laborious and expensive laboratory synthesis. nih.gov For benzimidazole derivatives like this compound, advanced computational models are being used to elucidate complex structure-function relationships.

Density Functional Theory (DFT) is widely employed to calculate quantum chemical parameters, providing insights into molecular geometry, electronic structure, and stability. nih.gov These calculations can predict spectroscopic properties and help to understand the reactivity and interaction mechanisms of the molecule.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a molecule to a specific biological target. ctppc.org For instance, docking studies have been used to model how substituted benzimidazoles interact with the active sites of enzymes like DNA Gyrase B, Pin1, and phosphatidylinositol 3-kinases (PI3K), identifying key hydrogen bonds and hydrophobic interactions that are crucial for inhibitory activity. nih.govnih.govmdpi.com This in silico screening allows researchers to prioritize which derivatives of this compound might be most effective against a particular biological target. researchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, simulating its movement and conformational changes within a biological environment, such as its interaction with a protein or a cell membrane. nih.gov This helps to assess the stability of the ligand-receptor complex predicted by docking studies.

| Computational Method | Primary Application | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure and reactivity | Molecular geometry, electronic properties, quantum chemical parameters |

| Molecular Docking | Predicting binding to biological targets | Binding affinity (e.g., kcal/mol), interaction types (H-bonds, etc.) |

| Molecular Dynamics (MD) | Simulating dynamic behavior and stability of complexes | Conformational changes, stability of ligand-receptor binding |

| Pharmacophore Modeling | Identifying essential structural features for biological activity | 3D arrangement of key functional groups (donors, acceptors, etc.) |

These computational approaches accelerate the design-synthesis-testing cycle, enabling a more rational and efficient search for new therapeutic agents and functional materials based on the this compound scaffold.

Exploration of New Biological Targets and Pathways (Non-Clinical)

The benzimidazole core is a versatile pharmacophore, and its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govresearchgate.net Research is actively exploring new, non-clinical targets and pathways for compounds related to this compound, moving beyond traditional applications.

One of the most intensely studied areas is oncology. Benzimidazole derivatives are known to function as microtubule inhibitors, topoisomerase inhibitors, and inhibitors of various protein kinases, which are critical for cancer cell proliferation and survival. nih.govnveo.org Emerging research is focused on more specific targets within cancer signaling cascades, such as the PI3K/AKT/mTOR pathway and epigenetic targets like histone deacetylases (HDACs). nih.govrsc.org Targeting these pathways could offer more precise and effective anticancer strategies.

Beyond cancer, researchers are investigating the potential of benzimidazole derivatives to modulate other key cellular processes. This includes their role as anti-inflammatory agents by interacting with targets like cyclooxygenases (COX) and cannabinoid receptors. nih.govresearchgate.net There is also significant interest in their potential as treatments for neurodegenerative disorders and as novel antimicrobial agents that can overcome existing drug resistance mechanisms by targeting essential bacterial enzymes like DNA gyrase. nih.govresearchgate.net

Some of the key biological targets being explored for benzimidazole derivatives include:

Protein Kinases: (e.g., PI3K, EGFR, HER2) nih.govnveo.org

Epigenetic Modulators: (e.g., HDACs, DNA methyltransferases) rsc.org

DNA-Interacting Enzymes: (e.g., Topoisomerases, DNA Gyrase B) nih.govnih.gov

Cytoskeletal Proteins: (e.g., Tubulin) nih.gov

Inflammatory Pathway Components: (e.g., COX, 5-LOX) nih.govresearchgate.net

The goal of this exploratory research is to identify novel mechanisms of action and expand the therapeutic potential of the benzimidazole class, including specific derivatives like this compound.

Integration with Materials Science for Functional Applications

The unique chemical and physical properties of the benzimidazole ring system make it an attractive building block for advanced functional materials. rsc.org Research is increasingly focused on integrating molecules like this compound into polymers and other materials to create devices and coatings with novel properties.

Corrosion Inhibition: Benzimidazole derivatives have proven to be highly effective corrosion inhibitors for metals such as mild steel and copper in acidic environments. nih.govmdpi.com They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. acs.orgyoutube.com Computational and experimental studies are being used to design new derivatives with enhanced adsorption and protective capabilities.

Advanced Polymers: The rigidity and thermal stability of the benzimidazole unit are being exploited in the development of high-performance polymers. Polyimides containing benzimidazole side chains are being developed for applications such as gas separation membranes, demonstrating high permeability and selectivity for CO2 over methane. acs.org Benzimidazole-functionalized additives are also used to enhance the thermal stability and flame resistance of epoxy resins. mdpi.com

Organic Electronics: In the field of organic electronics, benzimidazole-based molecules are key components in Organic Light-Emitting Diodes (OLEDs). nih.gov Their excellent electron-transporting properties make them suitable for use as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.govacs.org Pyrene-benzimidazole hybrids have been synthesized and investigated as novel blue light emitters for OLED displays. nsf.govnih.gov

Other Applications: The benzimidazole scaffold is also being explored for other material applications. For example, porous organic polymers (POPs) containing benzimidazole units can act as highly active heterogeneous catalysts for chemical reactions. researchgate.net Additionally, polynitro derivatives of benzimidazole have been studied theoretically as potential energetic materials. nih.gov

Interdisciplinary Research Synergies

The advancement of research on this compound and related compounds is a testament to the power of interdisciplinary collaboration. The development of this field is not confined to a single scientific discipline but thrives at the intersection of chemistry, biology, physics, and computer science.

The synergy between computational chemists and synthetic organic chemists is particularly crucial. nih.gov In silico design and screening of novel benzimidazole derivatives guide synthetic efforts, making the discovery process more efficient and targeted. mdpi.comresearchgate.net Once synthesized, these compounds are then evaluated by pharmacologists and biologists to determine their activity against various biological targets and in different disease models.

Similarly, the development of new functional materials requires close collaboration between organic chemists and materials scientists. Chemists design and synthesize novel benzimidazole-containing molecules with specific electronic or physical properties, which are then fabricated into devices like OLEDs or incorporated into polymer matrices by materials engineers. nih.govrsc.org The characterization and optimization of these materials often involve techniques and expertise from both fields.

This collaborative ecosystem accelerates innovation, allowing fundamental discoveries in one field to be rapidly translated into practical applications in another. The journey of a molecule like this compound from a synthetic target to a potential therapeutic agent or a component in an advanced material is a clear illustration of the success of such interdisciplinary synergies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethyl-5-methylbenzimidazole, and how can purity be optimized?

- Methodological Answer : A widely used approach involves cyclization of substituted o-phenylenediamine derivatives. For example, reacting 4-ethyl-3-methyl-1,2-diaminobenzene with carboxylic acid derivatives or aldehydes under acidic conditions (e.g., HCl or polyphosphoric acid) . Purity optimization requires careful control of stoichiometry, reaction temperature (typically 80–120°C), and post-synthesis purification via column chromatography or recrystallization using ethanol/water mixtures. Impurities often arise from incomplete cyclization or side reactions with residual amines, which can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Key peaks include N-H stretching (~3400 cm⁻¹ for benzimidazole ring) and C=N/C-N vibrations (1600–1500 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals in δ 7.0–8.0 ppm, while ethyl and methyl substituents resonate as triplets (~δ 1.3–1.5 ppm) and singlets (~δ 2.5 ppm), respectively .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 160 for [M+H]⁺) confirm molecular weight, while fragmentation patterns validate substituent positions .

Q. What are the typical pharmacological activities associated with this compound derivatives?

- Methodological Answer : Benzimidazole derivatives exhibit antiviral, antifungal, and anti-inflammatory properties due to their ability to interact with enzyme active sites (e.g., kinase inhibitors) or DNA minor grooves . For instance, ethyl and methyl substituents enhance lipophilicity, improving membrane permeability in cellular assays . Researchers should validate activity via in vitro MIC (Minimum Inhibitory Concentration) assays or enzyme inhibition studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from tautomerism (e.g., proton exchange between N-H groups) or impurities. Strategies include:

- Variable Temperature NMR : To identify tautomeric forms by observing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon environments unambiguously .

- X-ray Crystallography : Provides definitive proof of molecular geometry and substituent positioning, especially for crystalline derivatives .

Q. What experimental design considerations are critical for optimizing yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Selection : Transition metals (e.g., CuCN) improve cyclization efficiency but require strict control of moisture to avoid side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require distillation to eliminate amine impurities .

- Scale-Up Protocols : Gradual reagent addition and reflux conditions (e.g., 12–24 hours at 100°C) ensure consistent yields. Post-reaction quenching with ice-water mixtures prevents decomposition .

Q. How can researchers design this compound analogs for targeted biological activity?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance binding to hydrophobic enzyme pockets .

- Hybrid Molecules : Conjugate with thiazole or tetrazole moieties via nucleophilic substitution to broaden pharmacological profiles (e.g., antimicrobial + anticancer activity) .

- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities with target proteins (e.g., COX-2 or HIV protease) before synthesis .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : The compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to ring-opening reactions. Buffered solutions (pH 6–8) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 200°C, as observed via TGA (Thermogravimetric Analysis). Lyophilization or storage under inert gas (N₂/Ar) prevents oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.